molecular formula C19H24N4O4S2 B4191408 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine

1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B4191408
M. Wt: 436.6 g/mol
InChI Key: IULVRPTYLVZHCP-UHFFFAOYSA-N
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Description

1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine, also known as NPTP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.

Mechanism of Action

The mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine may induce apoptosis in cancer cells by activating certain signaling pathways.
In the case of neurological disorders, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is believed to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This modulation is thought to underlie 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's anticonvulsant and antidepressant effects.
Biochemical and Physiological Effects:
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In animal studies, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have anticonvulsant and antidepressant effects. These effects are believed to be due to 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's ability to modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is that it has shown promising results in both in vitro and animal studies. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is relatively easy to synthesize and has a high yield. However, one limitation of using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and delivery methods for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine.

Future Directions

There are several future directions for research on 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. One area of research could focus on further elucidating the mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. Additionally, more research is needed to determine the optimal dosage and delivery methods for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. Further studies could also investigate the potential use of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in the treatment of other types of cancer and neurological disorders. Finally, research could investigate the potential use of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in combination with other anticancer or antidepressant agents to enhance its effects.

Scientific Research Applications

1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as an anticancer agent. In vitro studies have shown that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine inhibits the growth of cancer cells in a dose-dependent manner. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine could be a promising candidate for the development of new cancer therapies.
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and depression. In animal studies, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have anticonvulsant and antidepressant effects. These effects are believed to be due to 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's ability to modulate the activity of certain neurotransmitters in the brain.

properties

IUPAC Name

1-(4-nitro-3-piperidin-1-ylphenyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-23(25)17-7-6-16(15-18(17)21-8-2-1-3-9-21)20-10-12-22(13-11-20)29(26,27)19-5-4-14-28-19/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULVRPTYLVZHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitro-3-piperidin-1-ylphenyl)-4-thiophen-2-ylsulfonylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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